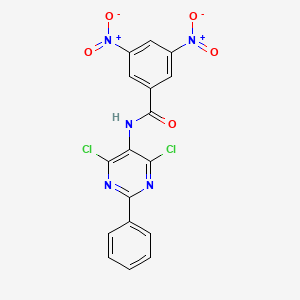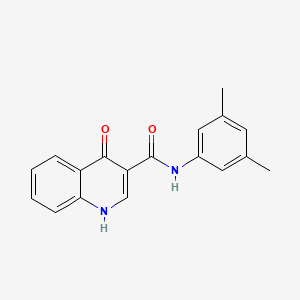
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the class of quinoline carboxamides and is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. In
Mecanismo De Acción
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of AMPA receptors, N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can modulate synaptic plasticity and reduce excitotoxicity, which is the damage caused to neurons by excessive activation of glutamate receptors. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has also been shown to have effects on other ion channels and receptors, including NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can reduce the excitability of neurons and modulate synaptic plasticity. In vivo studies have shown that N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can protect against excitotoxicity and reduce the severity of seizures and stroke. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has also been shown to have effects on learning and memory, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide is also relatively stable and can be stored for long periods of time. However, N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several limitations, including its high cost and the difficulty of synthesizing it. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide also has limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide on other ion channels and receptors, such as NMDA receptors and GABA receptors, warrant further investigation. Finally, the development of more efficient and cost-effective methods for synthesizing N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide could facilitate its use in a wider range of experiments.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylamine with 2-chloroquinoline-3-carboxylic acid, followed by cyclization and subsequent reaction with ammonia. Another method involves the reaction of 3,5-dimethylphenylamine with 2-chloro-4,6-dimethoxyquinoline-3-carboxylic acid, followed by cyclization and reaction with ammonia. The synthesis of N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide requires specialized knowledge and equipment, making it a challenging compound to produce.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential use in scientific research. It is a potent antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been used to study the role of AMPA receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of other drugs that target AMPA receptors.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)20-18(22)15-10-19-16-6-4-3-5-14(16)17(15)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJNUMUVTYCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
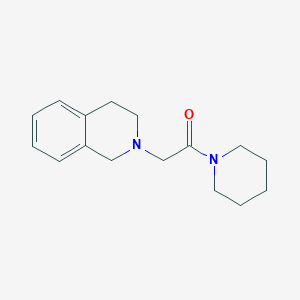
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

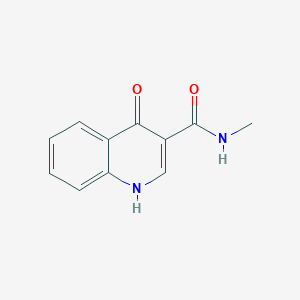
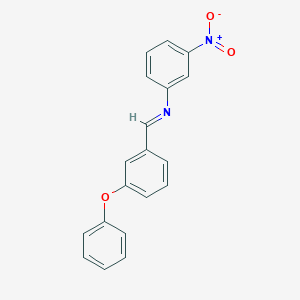

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
